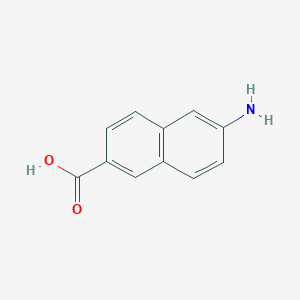
6-Amino-2-naphthoic acid
Cat. No. B053717
Key on ui cas rn:
116668-47-4
M. Wt: 187.19 g/mol
InChI Key: NZTPZUIIYNYZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07202364B2
Procedure details


Sodium nitrite (811 mg, 11.8 mmol) is added over a period of 15 minutes to concentrated sulfuric acid (10 mL) while stirring. The mixture is heated to 70° C. for 15 minutes. After cooling to room temperature, a solution of 6-amino-2-naphthoic acid (2 g, 10.7 mmol) in acetic acid (10 mL) is added dropwise at such a rate that the temperature is kept below 40° C. After stirring at 40° C. for an additional 30 minutes, the reaction mixture is poured into an ice-cooled solution of copper(I) chloride (2.54 g, 25.6 mmol) in concentrated HCl (30 mL). After stirring at 80° C. for 30 minutes, water (80 mL) is added. The precipitate is collected and purified by flash chromatography on silica gel (5% methanol in dichloromethane) to give 6-chloro-2-naphthoic acid as a brown solid.




[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Name
copper(I) chloride
Quantity
2.54 g
Type
catalyst
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].S(=O)(=O)(O)O.N[C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[CH:17]=[C:16]([C:21]([OH:23])=[O:22])[CH:15]=[CH:14]2.O.[ClH:25]>C(O)(=O)C.[Cu]Cl>[Cl:25][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[CH:17]=[C:16]([C:21]([OH:23])=[O:22])[CH:15]=[CH:14]2 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
811 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C2C=CC(=CC2=CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
copper(I) chloride
|
|
Quantity
|
2.54 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is kept below 40° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at 40° C. for an additional 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at 80° C. for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography on silica gel (5% methanol in dichloromethane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C=CC(=CC2=CC1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
